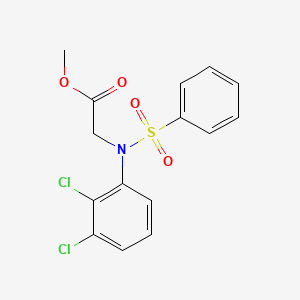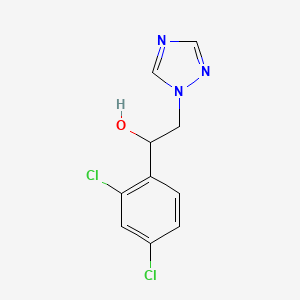
alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
描述
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is a synthetic compound known for its diverse applications in pharmaceuticals and agriculture. This compound features a 2,4-dichlorophenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethanol moiety. Its unique structure contributes to its utility in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenyl hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the 1,2,4-triazole ring. The final step involves the reduction of the triazole compound with sodium borohydride to obtain the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenyl-1H-1,2,4-triazole-1-carboxylic acid.
Reduction: Formation of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-methanol.
Substitution: Formation of various substituted triazole derivatives with potential pharmaceutical applications.
科学研究应用
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role in developing new antifungal agents like Miconazole and Econazole.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes in pathogenic organisms. The 1,2,4-triazole ring interacts with the enzyme’s active site, disrupting its normal function and leading to the inhibition of fungal growth. This mechanism is similar to that of other triazole-based antifungal agents .
相似化合物的比较
Similar Compounds
Econazole: Another triazole-based antifungal agent with a similar mechanism of action.
Miconazole: Shares structural similarities and is used to treat fungal infections.
Clotrimazole: A widely used antifungal agent with a triazole ring structure.
Uniqueness
Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to target enzymes. This structural feature contributes to its potent antifungal activity and makes it a valuable compound in pharmaceutical research .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJBJOPHSVLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866718 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-18-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2962221.png)
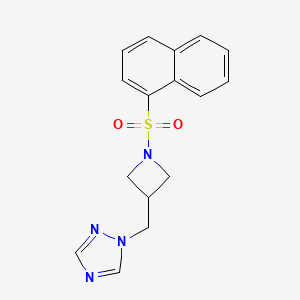
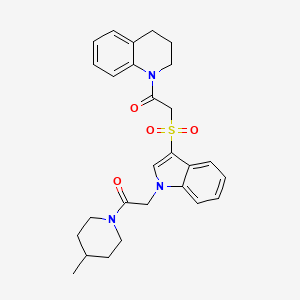
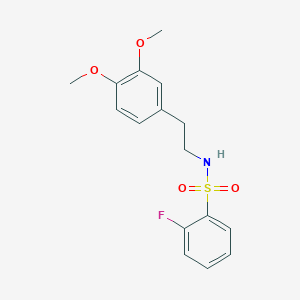
![1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2962229.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

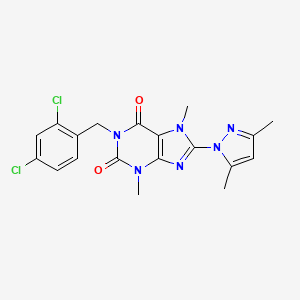
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2962235.png)



